N-[2-(4-methoxyphenyl)ethyl]-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxamide
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Overview
Description
N-(4-METHOXYPHENETHYL)-1-METHYL-2-OXO-1,2-DIHYDRO-4-QUINOLINECARBOXAMIDE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-METHOXYPHENETHYL)-1-METHYL-2-OXO-1,2-DIHYDRO-4-QUINOLINECARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxyphenethylamine with a quinoline derivative under controlled conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure consistent quality and yield. The process may also incorporate purification steps such as recrystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(4-METHOXYPHENETHYL)-1-METHYL-2-OXO-1,2-DIHYDRO-4-QUINOLINECARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by catalysts or under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Catalysts such as palladium or platinum, elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various reduced quinoline derivatives .
Scientific Research Applications
N-(4-METHOXYPHENETHYL)-1-METHYL-2-OXO-1,2-DIHYDRO-4-QUINOLINECARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(4-METHOXYPHENETHYL)-1-METHYL-2-OXO-1,2-DIHYDRO-4-QUINOLINECARBOXAMIDE involves its interaction with specific molecular targets in the body. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- N-(4-Methoxyphenethyl)-3-methoxy-4-hydroxycinnamamide
- N-(4-Hydroxyphenethyl)-3-methoxy-4,5-dihydroxycinnamamide
- N-(4-Hydroxyphenethyl)-3,4,5-trihydroxycinnamamide
Uniqueness
N-(4-METHOXYPHENETHYL)-1-METHYL-2-OXO-1,2-DIHYDRO-4-QUINOLINECARBOXAMIDE is unique due to its specific quinoline structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C20H20N2O3 |
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Molecular Weight |
336.4 g/mol |
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-1-methyl-2-oxoquinoline-4-carboxamide |
InChI |
InChI=1S/C20H20N2O3/c1-22-18-6-4-3-5-16(18)17(13-19(22)23)20(24)21-12-11-14-7-9-15(25-2)10-8-14/h3-10,13H,11-12H2,1-2H3,(H,21,24) |
InChI Key |
UVULKMRARSESHM-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC=C2C(=CC1=O)C(=O)NCCC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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